Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate
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Overview
Description
Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a synthetic organic compound belonging to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups including a bromo substituent, a trifluoromethyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridine core. This can be achieved through a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the triazolopyridine scaffold.
Once the core structure is obtained, the introduction of the bromo and trifluoromethyl groups can be accomplished through electrophilic substitution reactions. The final step involves esterification to attach the ethyl acetate group, typically using ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid form of the compound.
Scientific Research Applications
Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly as inhibitors of enzymes such as JAK1 and JAK2, which are targets for anti-inflammatory and anticancer drugs.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Agrochemicals: Its structural features are beneficial in designing pesticides and herbicides with improved efficacy and selectivity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a potential therapeutic agent for diseases like cancer and autoimmune disorders.
Comparison with Similar Compounds
Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can be compared with other triazolopyridine derivatives, such as:
These compounds share the triazolopyridine core but differ in the position and nature of substituents. The presence of the trifluoromethyl group and the ethyl acetate moiety in this compound imparts unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis, which can influence its biological activity and pharmacokinetics.
Properties
IUPAC Name |
ethyl 2-[8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3N3O2/c1-2-20-9(19)4-8-16-10-7(12)3-6(11(13,14)15)5-18(10)17-8/h3,5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVVFXADFUNGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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